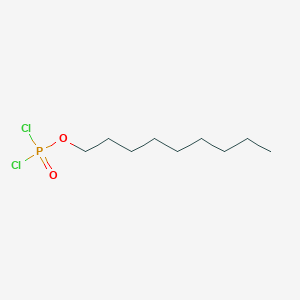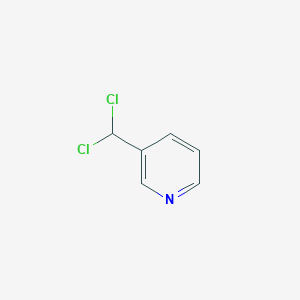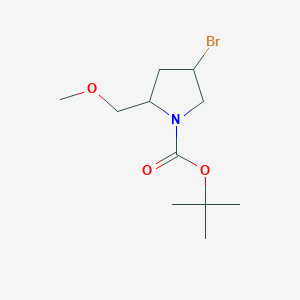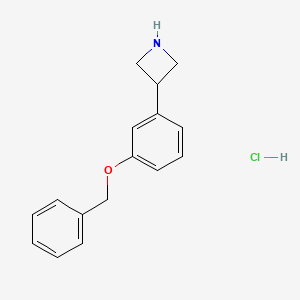
3-(3-(Benzyloxy)phenyl)azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Benzyloxy)phenyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)phenyl)azetidine hydrochloride typically involves the reaction of 3-(benzyloxy)phenylamine with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent system like acetonitrile/methanol (9:1 ratio) at elevated temperatures (e.g., 60°C) for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3-(3-(Benzyloxy)phenyl)azetidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzylic alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the azetidine ring or the benzyloxy group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzylic position can yield benzylic alcohols or ketones, while nucleophilic substitution can introduce various functional groups at the benzylic position .
科学的研究の応用
3-(3-(Benzyloxy)phenyl)azetidine hydrochloride has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The azetidine ring is a privileged scaffold in drug discovery, and this compound can be used to develop new pharmaceuticals.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Industrial Applications:
作用機序
The mechanism of action of 3-(3-(Benzyloxy)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations, which can modulate biological activity. The benzyloxy group can also interact with biological targets, enhancing the compound’s overall efficacy .
類似化合物との比較
Similar Compounds
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(3-Methoxyphenoxy)azetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- Azetidine-3-carboxamide hydrochloride
Uniqueness
3-(3-(Benzyloxy)phenyl)azetidine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to other azetidine derivatives. This uniqueness makes it a valuable compound for various research applications .
特性
分子式 |
C16H18ClNO |
|---|---|
分子量 |
275.77 g/mol |
IUPAC名 |
3-(3-phenylmethoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-5-13(6-3-1)12-18-16-8-4-7-14(9-16)15-10-17-11-15;/h1-9,15,17H,10-12H2;1H |
InChIキー |
MOROQAONRPLSJI-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC(=CC=C2)OCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




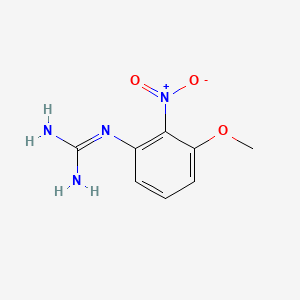
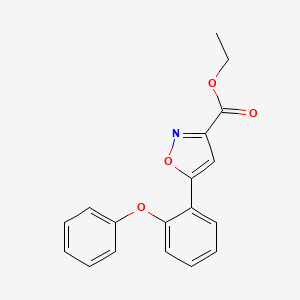
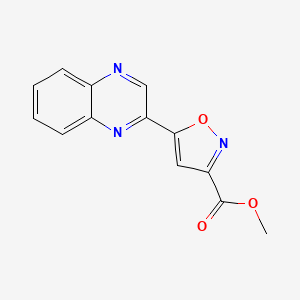
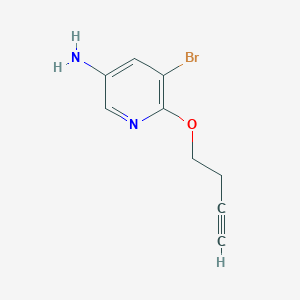

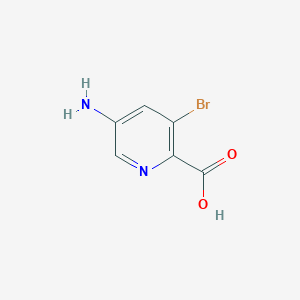
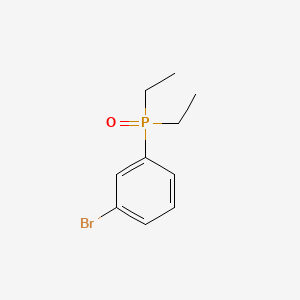
![1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)
